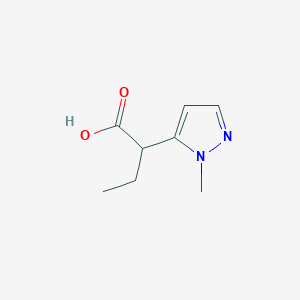

2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Description

Significance of Pyrazole-Containing Carboxylic Acids as Chemical Scaffolds

Pyrazole-containing carboxylic acids are cornerstone structures in the development of new chemical entities. The pyrazole (B372694) ring itself is a versatile pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. nih.gov The incorporation of a carboxylic acid group further enhances the molecular diversity and functional potential of these scaffolds.

This functional group is present in over 400 marketed drug molecules, where it often serves as a critical anchor for binding to biological targets through strong electrostatic and hydrogen bonding interactions. nih.govrsc.org The combination of the pyrazole nucleus and a carboxylic acid function has led to the discovery of compounds with a wide spectrum of biological activities. eurekaselect.comresearchgate.net These derivatives are investigated for their potential as therapeutic agents across various disease areas. benthamdirect.comresearchgate.net

| Biological Activity of Pyrazole Derivatives | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Inflammatory Diseases | nih.govmdpi.com |

| Anticancer | Oncology | researchgate.netnih.gov |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases | researchgate.netnih.gov |

| Antiviral | Infectious Diseases | researchgate.net |

| Antidepressant | Neurology/Psychiatry | researchgate.net |

| Antidiabetic | Metabolic Disorders | globalresearchonline.net |

| Analgesic | Pain Management | nih.gov |

Overview of Academic Research Trends Pertaining to 2-(1-Methyl-1H-pyrazol-5-yl)butanoic Acid

Academic research specifically detailing the synthesis and application of this compound is not extensively documented in publicly available literature. However, research trends for the broader class of pyrazole carboxylic acids and pyrazolyl alkanoic acids are robust, focusing primarily on novel synthetic methodologies and the exploration of their biological activities.

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several named reactions and modern catalytic methods available. mdpi.com Common strategies involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The synthesis of substituted pyrazoles can also be achieved through reactions involving α,β-unsaturated aldehydes and ketones with hydrazines. pharmaguideline.com

More recent research has focused on developing efficient, regioselective, and environmentally friendly synthetic routes. A notable advancement is the development of a cascade [3+2] annulation/ring-opening reaction to synthesize pyrazole-bound pentanoic and butanoic acid derivatives. nih.govrsc.orgrsc.org This method utilizes a copper(II) catalyst in an aerobic environment to react hydrazones with exocyclic dienones, yielding the desired pyrazolyl butanoic acids in good yields. researchgate.net Such innovative methods highlight a trend towards creating complex molecular scaffolds in a single pot from readily available starting materials.

| Synthetic Method for Pyrazole Ring | Key Reactants | Reference |

|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazine and a β-ketoester | mdpi.com |

| Condensation Reaction | 1,3-diketones and arylhydrazines | mdpi.com |

| Cyclocondensation | α,β-unsaturated carbonyls and hydrazine | mdpi.compharmaguideline.com |

| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes/alkenes | nih.gov |

| Cascade Annulation/Ring-Opening | Hydrazones and exocyclic dienones | nih.govrsc.org |

Role of the Butanoic Acid Moiety in Modulating Pyrazole Derivatives' Chemical Behavior

The butanoic acid moiety plays a crucial role in defining the physicochemical and biological properties of pyrazole derivatives. The four-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets of enzymes or receptors. The terminal carboxylic acid group is particularly influential.

As a weak acid, the carboxyl group can exist in both protonated (neutral) and deprotonated (anionic) forms depending on the physiological pH. This feature is critical for modulating a molecule's solubility, membrane permeability, and ability to interact with biological targets. nih.govrsc.org The carboxylate anion can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in proteins, while the protonated form can act as a hydrogen bond donor and acceptor. These interactions are often key to a molecule's mechanism of action. Furthermore, the presence of the carboxylic acid provides a reactive handle for further chemical modification, such as esterification or amidation, to create prodrugs or to explore structure-activity relationships.

Current Research Gaps and Emerging Areas in the Study of this compound

The most significant research gap concerning this compound is the lack of fundamental data on the compound itself. There is a clear need for the development and publication of a reliable synthetic route, followed by complete chemical characterization (e.g., NMR, mass spectrometry, and X-ray crystallography).

Once the compound is accessible, an emerging area of research would be the systematic evaluation of its biological properties. Given the wide range of activities associated with the pyrazole scaffold, screening this compound against various biological targets—such as enzymes implicated in cancer or inflammation—could yield valuable lead compounds for drug discovery. mdpi.com

Another promising direction is its use as a specialized building block in organic synthesis. The combination of the N-methylated pyrazole ring and the butanoic acid chain offers distinct structural and electronic features that could be exploited in the design of more complex molecules, including ligands for catalysis or novel materials. Investigating its potential in cascade reactions or as a component in multicomponent reactions could lead to the discovery of novel molecular frameworks with unique properties. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)butanoic acid |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(8(11)12)7-4-5-9-10(7)2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

YQRXDMZTTHTJHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=NN1C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Retrosynthetic Analysis for 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid

Classical Synthetic Pathways to the Pyrazole (B372694) Core and Butanoic Acid Side Chain

The traditional synthesis of pyrazole derivatives often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com For the specific target, 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid, a retrosynthetic analysis suggests two primary disconnection points: the C-C bond between the pyrazole ring and the butanoic acid side chain, and the bonds within the pyrazole ring itself.

A plausible classical approach involves the initial synthesis of a 1-methyl-1H-pyrazole core bearing a functional group at the 5-position that can be elaborated into the butanoic acid side chain. One common method is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. mdpi.com To obtain the desired 1-methyl-1H-pyrazole-5-carboxylic acid precursor, one could start with a diketoester and methylhydrazine. The resulting ester can then be hydrolyzed to the carboxylic acid. chemicalbook.com

Subsequently, the butanoic acid side chain can be introduced. One classical method to achieve this is through α-alkylation of a pyrazole-5-acetic acid derivative. This would involve the deprotonation of the α-carbon followed by reaction with an ethyl halide. However, achieving mono-alkylation and preventing poly-alkylation can be challenging. An alternative is the malonic ester synthesis, where diethyl malonate is alkylated with a halomethyl-pyrazole derivative, followed by hydrolysis and decarboxylation to yield the desired butanoic acid side chain.

A more direct approach involves the reaction of a pyrazole anion with a suitable four-carbon synthon. For instance, the anion of 1-methylpyrazole (B151067) could be reacted with a γ-butyrolactone derivative or an ethyl 2-bromobutanoate. However, controlling the regioselectivity of N-alkylation versus C-alkylation on the pyrazole ring is a critical challenge in this approach.

Strategies for Asymmetric Synthesis of Chiral this compound

The presence of a stereocenter at the α-position of the butanoic acid moiety necessitates the use of asymmetric synthesis strategies to obtain enantiomerically pure forms of the target compound.

Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a pyrazole-5-acetic acid derivative. wikipedia.orgresearchgate.net The resulting chiral imide or amide can then undergo diastereoselective alkylation at the α-position with an ethyl halide. The chiral auxiliary biases the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary by hydrolysis or reduction yields the enantiomerically enriched carboxylic acid or a corresponding alcohol, which can then be oxidized. The use of tert-butanesulfinamide as a chiral auxiliary has also proven effective in the stereoselective synthesis of chiral amines, a strategy that could be adapted for the synthesis of related chiral pyrazole derivatives. rsc.orgrsc.orgyale.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | LiOH, H₂O₂ |

| Pseudoephedrine | Asymmetric alkylation | Acid or base hydrolysis |

| (S)- or (R)-tert-Butanesulfinamide | Asymmetric synthesis of amines | Acidic hydrolysis |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of a chiral product. nih.gov For the synthesis of this compound, a key step would be the asymmetric α-alkylation of a pyrazole-5-acetic acid derivative. This can be achieved using a chiral phase-transfer catalyst or a chiral metal complex to control the stereochemistry of the reaction between the enolate and an ethylating agent.

Another powerful strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. For instance, 2-(1-methyl-1H-pyrazol-5-yl)but-2-enoic acid could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to produce the desired enantiomer of the target molecule. Asymmetric Michael addition reactions, catalyzed by chiral organocatalysts or metal complexes, could also be employed to introduce the chiral center. mdpi.comrsc.org

Enzymes are highly selective catalysts that can be used for a variety of stereoselective transformations. nih.gov For the synthesis of chiral this compound, enzymatic resolution of a racemic mixture is a viable approach. almacgroup.commdpi.com This would involve the synthesis of racemic this compound or its ester derivative, followed by treatment with a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively hydrolyze or esterify one enantiomer, allowing for the separation of the two enantiomers. researchgate.net For example, racemic ethyl 2-(1-methyl-1H-pyrazol-5-yl)butanoate could be treated with a lipase in the presence of water, which would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Alternatively, a racemic carboxylic acid could be esterified in the presence of an alcohol and a lipase. Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can be employed to theoretically achieve a 100% yield of the desired enantiomer.

Advanced Organometallic and Cross-Coupling Reactions in Synthesis

Modern synthetic organic chemistry heavily relies on organometallic and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scholaris.ca These methods can be strategically applied to the synthesis of this compound.

A key C-C bond formation can be achieved via a Suzuki, Stille, or Negishi cross-coupling reaction. mdpi.comznaturforsch.com This would involve the preparation of a 5-halo-1-methyl-1H-pyrazole (e.g., 5-bromo- or 5-iodo-1-methyl-1H-pyrazole) and a suitable organometallic reagent for the butanoic acid side chain. For example, a Suzuki coupling could be performed between 5-bromo-1-methyl-1H-pyrazole and a boronic acid derivative of butanoic acid, such as 2-(pinacolboranyl)butanoic acid ethyl ester, in the presence of a palladium catalyst and a suitable ligand. researchgate.net Subsequent hydrolysis of the ester would yield the target compound. Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives to palladium-based systems. researchgate.net

Another approach is the direct C-H functionalization of the 1-methyl-1H-pyrazole core. scholaris.ca This would avoid the pre-functionalization of the pyrazole ring with a halogen. For instance, a palladium-catalyzed direct arylation-type reaction could potentially couple 1-methyl-1H-pyrazole with a suitable butanoic acid derivative containing a leaving group.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govbenthamdirect.comresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids for the synthesis of the pyrazole core. thieme-connect.comacs.org

Catalysis: The use of catalytic methods, both metal-based and enzymatic, is inherently greener than stoichiometric reactions as it reduces waste. researchgate.net Recyclable catalysts further enhance the sustainability of the process. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes that can be applied to pyrazole synthesis. nih.gov

Energy Efficiency: The use of microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Use of Green Solvents | Performing the pyrazole ring formation in water or ethanol. thieme-connect.com |

| Catalysis | Employing recyclable catalysts for cross-coupling or asymmetric reactions. nih.gov |

| Atom Economy | Utilizing multicomponent reactions for the synthesis of the pyrazole core. nih.gov |

| Energy Efficiency | Using microwave or ultrasonic irradiation to accelerate reactions. benthamdirect.com |

Derivatization and Structural Modification Strategies for 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid Analogues

Functionalization of the Carboxylic Acid Group: Ester, Amide, and Other Carboxylic Acid Derivatives

The carboxylic acid group is a primary site for functionalization, allowing for the modulation of properties such as solubility, lipophilicity, and metabolic stability.

Esters: Esterification of pyrazole (B372694) carboxylic acids can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with an alcohol. For example, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has been converted to its acid chloride and subsequently reacted with various alcohols to yield the corresponding esters. dergipark.org.tr Another method involves direct condensation of the carboxylic acid and an alcohol in the presence of a coupling agent or under acidic conditions. Studies have shown that the rate of esterification can be influenced by the steric bulk of the alcohol used. researchgate.net

Amides: Amide derivatives are frequently synthesized to mimic peptide bonds and to introduce new hydrogen bonding interactions. Similar to ester formation, amide synthesis often proceeds via an activated carboxylic acid intermediate, such as an acid chloride. This intermediate is then reacted with a primary or secondary amine. For instance, pyrazole-3-carbonyl chlorides have been reacted with various amines and ureas to produce a range of amide and carbourea derivatives. dergipark.org.tr The synthesis of pyrazole carboxamides has also been achieved by refluxing the activated pyrazole carboxylic acid with an appropriate amine in a suitable solvent like dry THF. tandfonline.com

Other Carboxylic Acid Derivatives: Beyond simple esters and amides, the carboxylic acid can be converted into other functional groups. For example, the amide derivative of a pyrazole carboxylic acid can be dehydrated using reagents like thionyl chloride (SOCl₂) in the presence of DMF to yield a nitrile compound. dergipark.org.tr

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Various alcohols (Schotten-Baumann method) | Corresponding pyrazole esters | dergipark.org.tr |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Various amines and ureas in xylene | Corresponding pyrazole amides and carboureas | dergipark.org.tr |

| Pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide in dry THF, reflux | Pyrazole carboxamide derivative | tandfonline.com |

| Amide derivative of pyrazole carboxylic acid | SOCl₂, DMF | Nitrile derivative | dergipark.org.tr |

Regioselective Functionalization of the Pyrazole Ring System

The pyrazole ring offers multiple sites for functionalization, and achieving regioselectivity is crucial for establishing a clear SAR. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of substituents onto the pyrazole core. rsc.org

The reactivity of the different positions on the pyrazole ring varies. The C4-position is generally the most nucleophilic and susceptible to electrophilic attack. researchgate.net Conversely, the C5-proton is the most acidic, making the C5-position prone to deprotonation and subsequent functionalization. researchgate.net The N2 nitrogen atom can act as a directing group in C-H activation reactions, guiding the functionalization to specific positions. researchgate.net

Strategies for regioselective functionalization include:

C4-Arylation: Dual gold/silver catalysis has been employed for the cross-dehydrogenative arylation at the C4 position of pyrazoles. rsc.org

C5-Functionalization: A 2-pyridyl group attached to the pyrazole nitrogen can serve as a directing group to achieve C5-selective C-H alkenylation using a nickel-bipyridine complex. rsc.org

Sequential Functionalization: By employing a sequence of regioselective metalation and cross-coupling reactions, it is possible to introduce different substituents at the C3, C4, and C5 positions in a controlled manner. nih.gov For example, a synthetic route to fully substituted pyrazoles with complete regiocontrol involves a combination of catalytic C-H arylation, protecting group transposition, and N-alkylation. nih.gov

Functionalization of 1-methyl-1H-pyrazoles: Specific methods have been developed for the functionalization of 1-methyl-1H-pyrazoles. For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows for the introduction of various functional groups. enamine.net Bromination with N-bromosuccinimide (NBS) provides a route to 4-bromo derivatives, which can then undergo further transformations like Br-Li exchange to introduce other functionalities. enamine.netacs.org

| Position | Strategy | Example Reagents/Catalysts | Reference |

|---|---|---|---|

| C4 | Cross-dehydrogenative arylation | Au/Ag dual catalysis | rsc.org |

| C5 | Directing-group-assisted C-H alkenylation | 2-pyridyl directing group, Ni-bipyridine complex | rsc.org |

| C3, C4, C5 | Sequential metalation and cross-coupling | Deprotonation, Br-Mg exchange, Pd(0)-catalyzed cross-coupling | nih.gov |

| Various (on 1-methyl-1H-pyrazole) | Lithiation followed by electrophilic quench | n-BuLi, various electrophiles | enamine.net |

Stereoselective Derivatization of the Butanoic Acid Chiral Center

The butanoic acid moiety of 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid contains a chiral center, and the stereochemistry at this position can significantly impact biological activity. Stereoselective derivatization is therefore a critical aspect of SAR exploration. A common and effective strategy for achieving this is through the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the α-alkylation of carboxylic acids, the acid is first converted to an amide with a chiral auxiliary. The α-proton is then deprotonated with a strong, non-nucleophilic base to form a chiral enolate. The subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. wikipedia.org Finally, the auxiliary is removed to yield the desired enantiomerically enriched α-substituted carboxylic acid.

Common chiral auxiliaries for this purpose include:

Oxazolidinones: These are widely used and can be prepared from amino acids or amino alcohols.

Pseudoephedrine: This readily available amino alcohol can be converted to an amide with the carboxylic acid, and the resulting chiral enolate undergoes highly diastereoselective alkylation. wikipedia.org

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP): These are effective chiral auxiliaries for the asymmetric alkylation of carbonyl compounds.

The choice of chiral auxiliary and reaction conditions can be optimized to achieve high levels of stereocontrol. numberanalytics.com

Construction of Dimers and Multimers Involving this compound Scaffolds

The construction of dimers and multimers can lead to compounds with enhanced binding affinity or altered pharmacological profiles. While specific examples of dimerization of this compound were not found, analogous strategies from pyrazole chemistry can be considered.

One approach to dimerization involves the coupling of two pyrazole units. For instance, a copper-promoted chemoselective dimerization of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Although this example involves aminopyrazoles, the principle of using transition metal catalysis to couple pyrazole rings is applicable.

For a carboxylic acid-containing scaffold, the carboxylic acid groups themselves can be utilized as handles for dimerization. For example, two molecules of this compound could be linked together via a diamine or a diol to form a dimeric structure with an amide or ester linkage, respectively. The synthesis of bis(pyrazol-1-yl)alkanes with dicarboxylic acid functionalities provides a platform for creating more complex structures, potentially for the development of metal-organic frameworks. nih.gov

Synthesis of Bioisosteric Replacements for the Butanoic Acid Moiety

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.com The carboxylic acid group of the butanoic acid moiety is a prime candidate for bioisosteric replacement to address potential issues such as poor membrane permeability or metabolic instability. nih.govresearchgate.net

Common bioisosteres for carboxylic acids include:

Tetrazoles: 5-Substituted 1H-tetrazoles are widely used non-classical bioisosteres of carboxylic acids. They have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. drughunter.com

Acyl Sulfonamides: These are also acidic and can mimic the hydrogen bonding pattern of carboxylic acids. drughunter.com

Hydroxamic Acids: These are moderately acidic and are known for their metal-chelating properties, but have also been used as carboxylic acid bioisosteres. nih.gov

Other Acidic Heterocycles: A variety of other heterocyclic rings, such as 5-oxo-1,2,4-oxadiazoles, can serve as carboxylic acid surrogates. drughunter.com

Neutral bioisosteres can also be considered to improve properties like CNS penetration. These rely on non-ionic interactions such as hydrogen bonding and cation-π interactions to mimic the binding of the carboxylic acid. hyphadiscovery.com

The synthesis of these bioisosteric replacements would involve modifying the synthetic route to incorporate the desired bioisostere in place of the butanoic acid precursor. For example, instead of introducing a butanoic acid side chain, a synthetic intermediate could be reacted with a reagent that installs a tetrazole-containing alkyl group.

| Bioisostere | Key Features | Reference |

|---|---|---|

| 5-Substituted 1H-Tetrazole | Similar pKa to carboxylic acids, similar hydrogen bonding. | drughunter.com |

| Acyl Sulfonamide | Acidic, mimics hydrogen bonding of carboxylic acids. | drughunter.com |

| Hydroxamic Acid | Moderately acidic, metal-chelating properties. | nih.gov |

| 5-Oxo-1,2,4-oxadiazole | Acidic heterocycle. | drughunter.com |

Advanced Structural Elucidation and Conformational Analysis of 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid in solution. Both ¹H and ¹³C NMR would provide critical information regarding the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The pyrazole (B372694) ring protons, H-3 and H-4, would appear as doublets in the aromatic region. The N-methyl group would present as a sharp singlet. The butanoic acid moiety features a chiral center at the C2 position, leading to potentially complex splitting patterns for the adjacent methylene (B1212753) protons (C3), which would be diastereotopic. The terminal methyl group (C4) of the butanoic acid chain would likely appear as a triplet. The acidic proton of the carboxyl group may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the eight carbon atoms. The chemical shifts would confirm the presence of the carboxylic acid carbonyl, the aromatic carbons of the pyrazole ring, the N-methyl carbon, and the aliphatic carbons of the butanoic acid side chain.

Stereochemical Assignment and Dynamic Processes: For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine through-space proximity of protons, aiding in conformational analysis. Dynamic NMR studies, involving variable temperature experiments, could reveal information about rotational barriers, such as the rotation around the C5-C2 single bond connecting the pyrazole ring to the butanoic acid chain. Such studies can provide insights into the conformational preferences and energy barriers between different rotamers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | ~175 - 180 |

| Pyrazole C3 | ~7.4 (d) | ~140 |

| Pyrazole C4 | ~6.1 (d) | ~106 |

| Pyrazole C5 | - | ~145 |

| N-CH₃ | ~3.8 (s) | ~36 |

| Butanoic C2 (-CH) | ~3.5 (t) | ~45 |

| Butanoic C3 (-CH₂) | ~1.9 (m) | ~25 |

| Butanoic C4 (-CH₃) | ~0.9 (t) | ~13 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles.

Molecular Geometry: Analysis of related pyrazole-carboxylic acid derivatives suggests that the pyrazole ring itself is essentially planar. cambridge.org X-ray analysis would confirm this planarity and determine the relative orientation of the butanoic acid substituent with respect to the ring.

Crystal Packing and Intermolecular Interactions: A key feature revealed by crystallography would be the intermolecular interactions that dictate the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid moieties, a common structural motif for carboxylic acids. cambridge.org These O-H···O interactions are a dominant force in the crystal lattice. Additional, weaker interactions, such as C-H···N or C-H···O hydrogen bonds involving the pyrazole ring and the aliphatic chain, could further stabilize the three-dimensional packing arrangement. cambridge.org

Table 2: Representative Crystallographic Data for a Related Pyrazole Carboxylic Acid Derivative.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bond | O-H···O (dimer) |

| Pyrazole Ring Dihedral Angle | < 5° (indicating planarity) |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic chain (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (typically 1400-1600 cm⁻¹), and C-O stretching and O-H bending vibrations (1200-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C and C=N ring stretching modes of the pyrazole ring are expected to be strong, providing a clear fingerprint of the heterocyclic system. The C=O stretch would also be visible.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | FT-IR | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic/Aliphatic) | FT-IR, Raman | 2850 - 3100 | Medium-Strong |

| C=O stretch | FT-IR, Raman | 1700 - 1725 | Very Strong |

| C=N, C=C stretch (Pyrazole) | FT-IR, Raman | 1400 - 1600 | Medium-Strong |

| C-O stretch / O-H bend | FT-IR | 1200 - 1400 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The presence of a stereocenter at the C2 position of the butanoic acid chain means that this compound is a chiral molecule and can exist as two enantiomers, (R) and (S). Chiroptical techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for studying these enantiomers.

If the racemic mixture is resolved, each pure enantiomer will rotate plane-polarized light. ORD measures this rotation as a function of wavelength. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which results in positive or negative signals (Cotton effects) in the regions of UV-Vis absorption. The pyrazole ring and the carboxylic acid carbonyl group are the primary chromophores. The sign and magnitude of the Cotton effects observed in the CD spectrum could be correlated to the absolute configuration ((R) or (S)) at the chiral center, often through comparison with theoretical calculations or empirical rules for similar compounds. No specific experimental CD or ORD data for this compound is currently available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which serves to confirm the elemental composition of the molecule. For C₈H₁₂N₂O₂, the calculated monoisotopic mass is 168.0899 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to elucidate the fragmentation pathways. Upon ionization, the molecular ion [M]⁺ would undergo characteristic fragmentation. A likely and common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). Another prominent pathway would be the McLafferty rearrangement, if sterically feasible, leading to the loss of propene and the formation of a radical cation. Fragmentation of the pyrazole ring or cleavage at the bond connecting the ring to the side chain are also possible.

Table 4: Predicted HRMS Fragments for this compound.

| m/z (Calculated) | Formula | Description |

|---|---|---|

| 168.0899 | [C₈H₁₂N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 123.0793 | [C₇H₉N₂]⁺ | Loss of •COOH |

| 97.0609 | [C₅H₇N₂]⁺ | Cleavage of butanoic chain at Cα-Cβ |

| 81.0453 | [C₄H₅N₂]⁺ | Methylpyrazole fragment |

Conformational Studies via Experimental Techniques and Dynamic NMR

Studies on similar carboxylic acids have shown that the carboxyl group can exist in syn and anti conformations, with the syn form often being more stable in the gas phase, but the anti form can be stabilized by solvent interactions. nih.gov The conformational equilibrium can be studied using a combination of experimental techniques and computational modeling.

Dynamic NMR (DNMR): As mentioned in section 4.1, variable-temperature NMR experiments are a powerful tool for studying conformational dynamics. If the rotation around a bond is slow on the NMR timescale at low temperatures, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden and coalesce into a single averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility.

Theoretical Chemistry and Computational Studies of 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized ground state geometry. researchgate.net This would provide precise predictions of bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its three-dimensional structure.

Furthermore, DFT is instrumental in predicting spectroscopic properties. The calculated vibrational frequencies from a DFT analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Dipole Moment | 2.5 - 3.5 D |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 - 6.5 eV |

Note: The data in this table is hypothetical and based on typical values for similar pyrazole (B372694) derivatives.

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic energy and spectroscopic constants of this compound. These high-level calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for providing a more nuanced understanding of electron correlation effects on the molecular properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The butanoic acid side chain of this compound introduces significant conformational flexibility. Molecular Mechanics (MM) methods, which employ classical force fields, are well-suited for rapidly exploring the vast conformational space of this molecule to identify low-energy conformers.

Following the identification of stable conformers, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule in a simulated environment, such as in a solvent or interacting with a biological target. benthamdirect.comresearchgate.net MD simulations provide a time-resolved trajectory of all atoms in the system, offering insights into conformational changes, solvent effects, and the stability of intermolecular interactions over time.

Prediction of Acidity (pKa) and Tautomeric Equilibria for the Pyrazole-Carboxylic Acid System

The presence of both a carboxylic acid group and a pyrazole ring in this compound makes the prediction of its acidity (pKa) and potential tautomeric equilibria a key area of investigation. Computational methods can predict the pKa of the carboxylic acid group by calculating the free energy change associated with its deprotonation in a solvent continuum model.

While the 1-methyl substitution on the pyrazole ring prevents tautomerism involving the pyrazole protons, the interplay between the acidic proton of the carboxylic acid and the basic nitrogen atoms of the pyrazole ring can be explored computationally. mdpi.com This is crucial for understanding the molecule's behavior in different pH environments, which has significant implications for its biological activity and formulation.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| pKa (Carboxylic Acid) | 4.0 - 5.0 |

| LogP | 1.5 - 2.5 |

| Tautomeric Forms | N/A (due to N-methylation) |

Note: The data in this table is hypothetical and based on typical values for similar pyrazole carboxylic acids.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential (red regions) around the oxygen atoms of the carboxylic acid and the nitrogen atom at position 2 of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the acidic proton of the carboxylic acid.

Fukui function analysis provides a more quantitative measure of the reactivity of different atomic sites in a molecule. bohrium.comresearchgate.net By calculating the Fukui functions, one can identify the sites that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Computational Analysis of Intermolecular Interactions and Self-Assembly Propensities

The potential for this compound to form intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial for understanding its crystal packing and its interactions with biological macromolecules. mdpi.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyrazole ring can participate in both hydrogen bonding and π-stacking interactions.

Computational methods can be used to model and quantify the strength of these intermolecular interactions. For instance, DFT calculations can be performed on dimers or larger clusters of the molecule to determine the preferred modes of interaction and their binding energies. This analysis can provide insights into the self-assembly propensities of the molecule and the formation of supramolecular structures.

Structure Activity Relationship Sar Hypotheses and Molecular Recognition Principles for 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid Scaffolds

Computational Ligand-Based and Structure-Based Drug Design Methodologies

Computational methods are indispensable in modern drug discovery for elucidating the structural and functional properties of molecules like pyrazole (B372694) derivatives. eurasianjournals.com These approaches are broadly categorized into ligand-based and structure-based drug design.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods utilize the information from a set of molecules known to be active. For the 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid scaffold, this would involve analyzing a series of analogues with varying substituents and correlating these changes with their biological activities. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to this approach.

Structure-Based Drug Design: When the three-dimensional structure of the target receptor is available, structure-based drug design can be employed. This methodology involves studying the interactions between the ligand and the receptor's binding site. Molecular docking and molecular dynamics simulations are key techniques used to predict the binding conformation and affinity of a ligand to its target. eurasianjournals.comnih.gov For instance, if this compound were to be designed as an inhibitor for a specific enzyme, its pyrazole ring could form hydrogen bonds or π-π stacking interactions with amino acid residues in the active site, while the carboxylic acid group could act as a hydrogen bond donor or acceptor. researchgate.net

Computational chemistry offers a cost-effective and efficient means to identify lead compounds, optimize their pharmacological properties, and design novel therapeutics. eurasianjournals.com The integration of these computational methods accelerates the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery (theoretical context)

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For the this compound scaffold, a hypothetical pharmacophore model could be generated based on its key chemical features. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. researchgate.net The pyrazole ring itself can also participate in hydrophobic or aromatic interactions. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the defined features. nih.govacs.org This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thus accelerating the discovery of new and potent ligands. For example, a virtual screening campaign based on a pyrazole-containing scaffold could identify new potential inhibitors for a target enzyme. chemmethod.com

The following table illustrates a hypothetical pharmacophore model for the this compound scaffold.

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyrazole Nitrogen Atoms | Interaction with donor groups in the receptor |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid Group | Interaction with donor/acceptor groups in the receptor |

| Hydrophobic/Aromatic Center | Pyrazole Ring | van der Waals or π-π stacking interactions |

| Hydrophobic Feature | Butyl Chain | Interaction with hydrophobic pockets in the receptor |

Molecular Docking Simulations to Investigate Predicted Binding Modes with Abstract Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpsr.com This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound.

In a hypothetical scenario where this compound is docked into an abstract receptor model, the butanoic acid side chain could orient itself towards a positively charged region of the binding pocket, forming ionic interactions. The pyrazole ring might fit into a hydrophobic pocket, with the methyl group further enhancing these hydrophobic interactions. frontiersin.org The nitrogen atoms of the pyrazole ring could form hydrogen bonds with specific amino acid residues like serine or threonine. researchgate.net

Molecular dynamics simulations can further complement docking studies by exploring the dynamic behavior and conformational changes of the ligand-receptor complex over time, providing a more realistic representation of the binding event. eurasianjournals.com These simulations can help to validate the stability of the predicted binding mode. rsc.org

Below is a table summarizing hypothetical interactions for this compound within an abstract receptor binding site based on molecular docking principles.

| Molecular Moiety | Potential Interacting Residues (Hypothetical) | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine (B10760008) | Ionic bond, Hydrogen bond |

| Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking |

| Methyl Group | Leucine, Valine, Isoleucine | Hydrophobic interaction |

| Pyrazole Nitrogens | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgijsdr.org By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. nih.govacs.org

For a series of analogues based on the this compound scaffold, a QSAR study would involve calculating various descriptors such as electronic, steric, and hydrophobic parameters. A statistical model would then be built to correlate these descriptors with the observed biological activity. acs.org A statistically significant QSAR model can then be used to predict the activity of novel derivatives, guiding the design of more potent compounds. nih.gov

For instance, a 2D-QSAR model might reveal that the biological activity is positively correlated with the hydrophobicity of a substituent on the pyrazole ring and negatively correlated with its steric bulk. acs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the SAR, which can be visualized as contour maps indicating regions where certain properties are favorable or unfavorable for activity. researchgate.net

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can influence electrostatic interactions with the receptor. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit in the binding site. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which can affect membrane permeability and binding. |

| Topological | Wiener Index | Relates to the branching of the molecule. |

Influence of Stereochemistry on Hypothetical Ligand-Receptor Interactions

Stereochemistry plays a crucial role in the interaction between a ligand and its biological target, as receptors are chiral environments. The this compound molecule contains a chiral center at the second carbon of the butanoic acid chain. This means it can exist as two enantiomers, (R)-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid and (S)-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid.

It is highly probable that these two enantiomers will exhibit different biological activities. One enantiomer may bind with high affinity to the receptor, while the other may have significantly lower affinity or even interact with a different target altogether. This is because the three-dimensional arrangement of the substituents around the chiral center will dictate how the molecule can orient itself within the receptor's binding site to form optimal interactions.

For example, in a hypothetical binding scenario, the (R)-enantiomer might position the carboxylic acid group, the pyrazole ring, and the ethyl group in a way that maximizes favorable interactions with the receptor. In contrast, the (S)-enantiomer might experience steric clashes or be unable to form key hydrogen bonds due to an unfavorable orientation of these groups. Therefore, the synthesis and biological evaluation of individual enantiomers are critical for understanding the SAR and developing a stereochemically pure drug candidate.

Advanced Analytical Methodologies for Research and Development of 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatographic techniques are the cornerstone for assessing the purity and, given the chiral nature of 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid, determining the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages in the analysis of this pyrazole (B372694) derivative.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for its versatility and wide range of stationary phases. For purity assessment, reversed-phase HPLC is a common approach. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can effectively separate the target compound from its process-related impurities and degradation products.

For the determination of enantiomeric excess, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of pyrazole-containing compounds. ceu.esnih.govnih.gov The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile), significantly influences the separation, with the polar organic mode often providing the benefit of shorter run times and sharper peaks. nih.gov The mechanism of chiral recognition on these CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. nih.gov

Gas Chromatography (GC) , while typically requiring derivatization for non-volatile compounds like carboxylic acids, can offer high resolution and sensitivity. Derivatization to a more volatile ester, for instance, allows for analysis on a suitable capillary column. Chiral GC columns can also be employed for enantiomeric excess determination of the derivatized compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.com The use of polysaccharide-based CSPs is also prevalent in SFC, with the mobile phase typically consisting of supercritical carbon dioxide and a polar co-solvent such as methanol (B129727) or ethanol.

Interactive Data Table: Illustrative HPLC Method Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Assessment (Reversed-Phase HPLC) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Hexane:Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |

| Gradient/Isocratic | Gradient: 20-80% B over 20 min | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Retention Time (Analyte) | ~12.5 min | Enantiomer 1: ~8.2 minEnantiomer 2: ~9.5 min |

| Resolution (Chiral) | N/A | > 2.0 |

Hyphenated Techniques for Impurity Profiling and Degradation Product Identification (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive impurity profiling and identification of degradation products of this compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying impurities, even at trace levels. nih.gov Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. By operating the mass spectrometer in full scan mode, the molecular weights of potential impurities can be determined. Subsequent product ion scans (MS/MS) on the parent ions provide fragmentation patterns that are crucial for structural elucidation. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often performed, with LC-MS/MS being the primary tool to identify the resulting degradation products. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or degradation products. For non-volatile species, derivatization is necessary. The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for identification. Pyrolysis-GC-MS can also be a valuable tool for understanding the thermal decomposition pathways of the compound. researchgate.net

Interactive Data Table: Potential Impurities and Degradation Products Identified by LC-MS/MS

| Proposed Structure | Molecular Weight ( g/mol ) | m/z [M+H]⁺ | Key MS/MS Fragments (m/z) | Potential Origin |

| 2-(1-methyl-1H-pyrazol-5-yl)butanamide | 181.23 | 182.1 | 165.1, 110.1, 83.1 | Process-related impurity |

| Ethyl 2-(1-methyl-1H-pyrazol-5-yl)butanoate | 210.26 | 211.2 | 165.1, 137.1, 110.1 | Process-related impurity |

| 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid | 168.18 | 169.1 | 123.1, 110.1, 83.1 | Process-related impurity |

| Oxidative degradation product (e.g., N-oxide) | 198.20 | 199.1 | 183.1, 165.1, 110.1 | Oxidative degradation |

| Hydrolytic degradation product (decarboxylation) | 138.19 | 139.1 | 110.1, 83.1 | Thermal/acidic degradation |

Advanced Electrochemical Methods for Redox Behavior Studies

Electrochemical methods provide valuable insights into the redox properties of this compound, which can be pertinent to its mechanism of action, metabolic fate, and stability. Cyclic voltammetry (CV) is a primary technique for investigating the oxidation and reduction potentials of the molecule.

By scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing the compound and a supporting electrolyte, the potentials at which electron transfer occurs can be determined. nih.gov The pyrazole ring itself can be susceptible to oxidation, and the presence of the carboxylic acid and methyl groups will influence the electron density and, consequently, the redox potentials. ceu.es The electrochemical behavior can be studied under various pH conditions to understand the role of protonation/deprotonation in the redox processes. Such studies can help to predict the compound's susceptibility to oxidative or reductive degradation. nih.gov

Interactive Data Table: Representative Cyclic Voltammetry Data

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Supporting Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Oxidation Potential (Epa) | +1.2 V (irreversible) |

| Reduction Potential (Epc) | -1.8 V (irreversible) |

Method Development and Validation for Research-Grade Material Characterization

The development and validation of analytical methods are critical to ensure the reliability and consistency of data generated during the characterization of research-grade this compound. The validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.net

Method Development for a purity and assay HPLC method would involve the systematic optimization of chromatographic conditions, including the column, mobile phase composition, pH, gradient, flow rate, and temperature, to achieve adequate separation of the main component from all known and potential impurities.

Method Validation encompasses the evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose. nih.gov These parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ceu.es

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. core.ac.uk

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. core.ac.uk

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. core.ac.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory). ceu.es

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. core.ac.uk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay Method

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak purity index > 0.999; baseline resolution between analyte and impurities |

| Linearity (r²) | ≥ 0.999 |

| Range | 80-120% of the nominal concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | RSD of results should not be significantly affected by minor changes in parameters |

Application of Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complementary method to HPLC for the analysis of this compound. Its high resolving power, minimal sample and reagent consumption, and rapid analysis times make it particularly attractive. chromatographytoday.com

Capillary Zone Electrophoresis (CZE) can be used for purity assessment. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. As a carboxylic acid, the charge of the analyte can be manipulated by adjusting the pH of the background electrolyte (BGE), allowing for optimization of the separation from neutral and charged impurities. nih.gov

For the resolution of enantiomers, Chiral Capillary Electrophoresis is employed. This is typically achieved by adding a chiral selector to the BGE. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of chiral acids. ceu.esnih.gov The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. Macrocyclic antibiotics, such as vancomycin, can also be effective chiral selectors for carboxylic acid compounds. nih.gov

Interactive Data Table: Illustrative Capillary Electrophoresis Method Parameters

| Parameter | Purity Assessment (CZE) | Enantiomeric Separation (Chiral CE) |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 | 20 mM Phosphate buffer, pH 6.0, containing 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV | -15 kV (reversed polarity) |

| Temperature | 25 °C | 20 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm | UV at 214 nm |

| Migration Time (Analyte) | ~5.0 min | Enantiomer 1: ~6.2 minEnantiomer 2: ~6.5 min |

| Resolution (Chiral) | N/A | > 1.8 |

Chemical Reactivity and Mechanistic Investigations of 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, Reduction, Decarboxylation

The butanoic acid side chain is the primary site for transformations typical of carboxylic acids.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol, typically under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acid. To enhance reactivity, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst/Reagent | Product | Hypothetical Yield |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 2-(1-methyl-1H-pyrazol-5-yl)butanoate | 85-95% |

| Ethanol | DCC/DMAP | Ethyl 2-(1-methyl-1H-pyrazol-5-yl)butanoate | 80-90% |

Note: Data presented are hypothetical and for illustrative purposes.

Amidation: Similar to esterification, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. mdpi.com This transformation is often facilitated by peptide coupling agents (e.g., DCC, HATU) to form the amide bond efficiently at room temperature. The direct thermal condensation of the acid and amine is possible but often requires high temperatures and results in the formation of a salt intermediate. mdpi.com A more reactive acyl chloride intermediate is also commonly used. researchgate.net Copper-mediated C-H amidation has been reported for other pyrazole (B372694) derivatives, highlighting advanced synthetic routes. nih.gov

Reduction: The carboxylic acid group is resistant to reduction by mild agents but can be reduced to the corresponding primary alcohol, 2-(1-methyl-1H-pyrazol-5-yl)butan-1-ol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF or diethyl ether is the standard reagent for this transformation. Borane (BH₃) complexes, such as BH₃·THF, can also be employed, offering greater selectivity in the presence of other reducible functional groups.

Decarboxylation: The removal of the carboxyl group from 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid to yield 5-butyl-1-methyl-1H-pyrazole is challenging. Unlike carboxylic acids attached directly to the pyrazole ring, which can undergo decarboxylation under thermal conditions or with metal catalysts like copper, the aliphatic nature of the butanoic acid side chain makes this process difficult. rsc.orggoogleapis.comgoogle.com Decarboxylation of pyrazole-4-carboxylic acids, for example, often requires harsh conditions, such as heating in quinoline (B57606) with copper powder. googleapis.comgoogle.com Radical-based decarboxylation methods (e.g., Barton decarboxylation) could potentially be employed but are not commonly reported for this specific substrate class.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, while also possessing electron-deficient carbon atoms prone to nucleophilic attack. nih.govnih.gov

Electrophilic Aromatic Substitution: Pyrazole undergoes electrophilic substitution reactions preferentially at the C4 position. nih.govpharmaguideline.comscribd.comrrbdavc.org This is because the resonance structures of the pyrazole ring show the highest electron density at this carbon. quora.com The nitrogen atoms decrease the electron density at C3 and C5, deactivating them towards electrophilic attack. researchgate.net Common electrophilic substitution reactions include nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). scribd.comglobalresearchonline.net The N-methyl group at position 1 and the butanoic acid side chain at C5 may exert minor electronic and steric influences, but the C4 position remains the most probable site of substitution.

Table 2: Regioselectivity in Electrophilic Substitution

| Reaction | Electrophile | Primary Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-(4-Nitro-1-methyl-1H-pyrazol-5-yl)butanoic acid |

| Bromination | Br⁺ | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid |

Note: Products listed are based on the established regioselectivity of the pyrazole ring.

Nucleophilic Reactivity: The C3 and C5 positions of the pyrazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms and are thus susceptible to nucleophilic attack, although this is less common than electrophilic substitution and typically requires harsh conditions or the presence of a good leaving group. nih.govnih.gov In the case of this compound, the C3 position would be the most likely site for such a reaction. Additionally, under very strong basic conditions, deprotonation at C3 can lead to ring-opening reactions. pharmaguideline.com

Mechanistic Studies of Key Transformations through Kinetic Isotope Effects and Intermediate Trapping

Elucidating the precise mechanisms of reactions involving this compound would rely on advanced physical organic chemistry techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining the rate-determining step of a reaction. For instance, in the electrophilic bromination at the C4 position, one could study the reaction rates of the standard substrate versus a deuterated analog (2-(1-methyl-1H-pyrazol-5-yl-4-d)butanoic acid). If the C-H (or C-D) bond cleavage is part of the rate-determining step (as in some aromatic substitutions), a significant primary KIE (kH/kD > 1) would be observed. If no significant KIE is found, it would suggest that the initial attack of the electrophile is the rate-limiting step, and the subsequent proton loss is fast.

Intermediate Trapping: This technique involves adding a reagent that can react with and "trap" a proposed short-lived intermediate, providing evidence for its existence. In the study of esterification, if an acylium ion intermediate were proposed under certain conditions, the addition of a potent nucleophile trap could intercept this species. Similarly, in studying potential nucleophilic aromatic substitution pathways, trapping experiments could help identify transient intermediates like Meisenheimer complexes. While specific mechanistic studies on this compound are not widely documented, these methods are standard for investigating related transformations. rsc.orgnih.gov

Thermal and Photochemical Degradation Pathways

Exposure to high energy in the form of heat or light can induce degradation of the molecule through various pathways.

Thermal Degradation: Pyrazole rings are generally thermally stable. However, at elevated temperatures, degradation is likely to initiate at the butanoic acid side chain. Potential pathways include decarboxylation (as discussed, though difficult), or fragmentation of the butyl group. Studies on other pyrazole derivatives have shown that thermal decomposition mechanisms can be complex, sometimes involving diffusion-controlled processes. nih.gov For energetic materials containing pyrazole rings, decomposition is often initiated by the cleavage of weaker bonds, such as N-NO₂ bonds. researchgate.netacs.org For the title compound, the C-C and C-N bonds of the side chain would be the most likely points of initial thermal cleavage.

Photochemical Degradation: The photochemistry of pyrazoles can be diverse. Upon UV irradiation, N-substituted pyrazoles have been known to undergo photoisomerization to yield imidazoles or photocleavage to form enaminonitriles. researchgate.net Another common photochemical reaction for unsaturated systems is [2+2] photodimerization, where two pyrazole rings react to form a cyclobutane (B1203170) ring, a process often influenced by the solvent. researchgate.net For this compound, irradiation could potentially lead to isomerization of the pyrazole ring, cleavage of the side chain, or intermolecular reactions like dimerization. researchgate.netnih.govnih.gov

Influence of Solvent and pH on Reactivity and Equilibria

The chemical environment plays a critical role in the reactivity and state of this compound.

Influence of Solvent: Solvent polarity can significantly impact reaction rates and equilibria. nih.gov For reactions involving charged intermediates, such as electrophilic substitution, polar protic or aprotic solvents can stabilize these species, accelerating the reaction. Solvent choice can also influence the conformational state of the butanoic acid side chain and affect the solubility of reactants and products. In some cases, solvent molecules may participate directly in the reaction mechanism. nih.govresearchgate.net

Influence of pH: The compound possesses both a weakly basic site (the N2 "pyridine-like" nitrogen of the pyrazole ring) and an acidic site (the carboxylic acid). globalresearchonline.netmdpi.com

Acidic Conditions (Low pH): The N2 nitrogen will be protonated to form a pyrazolium (B1228807) cation. This protonation significantly deactivates the pyrazole ring towards electrophilic attack due to the introduction of a positive charge. The carboxylic acid will remain in its neutral -COOH form.

Neutral Conditions (pH ≈ 7): The carboxylic acid will be partially or fully deprotonated to its carboxylate form (-COO⁻), while the pyrazole ring remains largely unprotonated.

Basic Conditions (High pH): The carboxylic acid will be fully deprotonated to the carboxylate anion (-COO⁻). This increases the molecule's water solubility and alters the nucleophilicity of the carboxylate group compared to the neutral acid. The pyrazole ring itself remains neutral.

These pH-dependent equilibria are crucial for understanding the molecule's behavior in biological systems and for controlling its reactivity in synthesis. nih.govresearchgate.net For example, electrophilic substitution would best be carried out under conditions that are not strongly acidic to avoid deactivating the ring.

Advanced Applications of 2 1 Methyl 1h Pyrazol 5 Yl Butanoic Acid As a Chemical Building Block or Ligand

Utilization as a Chiral Ligand in Asymmetric Catalysis (e.g., metal-catalyzed reactions)

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govthieme-connect.com The molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)butanoic acid possesses the necessary features to function as an effective chiral ligand. The carbon atom alpha to the carboxylic acid is a stereocenter, introducing chirality into the molecule. The pyrazole (B372694) ring, with its two nitrogen atoms, and the carboxylic acid group both offer potential coordination sites for metal centers. This combination allows for the formation of chiral metal complexes that can create a specific three-dimensional environment, influencing the stereochemical outcome of a catalytic reaction.

Pyrazole-containing compounds are well-established as ligands in coordination chemistry. researchgate.net When chirality is introduced, as in the case of this compound, these ligands can be employed in a variety of metal-catalyzed asymmetric transformations. The ligand's pyrazole nitrogen and carboxylate oxygen atoms can chelate to a metal ion, creating a rigid catalyst structure that effectively transfers stereochemical information to the substrate. The specific steric and electronic properties of the 1-methyl-pyrazol-5-yl group and the butanoic acid chain would dictate the selectivity and efficiency of the catalyst. While specific examples for this exact molecule are scarce, the principles of asymmetric catalysis strongly support its potential utility. rwth-aachen.dersc.org

Below is a table of representative chiral pyrazole-based ligands and their applications in asymmetric catalysis, illustrating the potential roles for this compound.

| Chiral Pyrazole-Based Ligand Type | Metal Catalyst | Asymmetric Reaction | Achieved Enantioselectivity (ee) |

| Pyrazolin-5-one derivatives | Organocatalyst | Michael Addition | Good to excellent |

| Cinchona-derived pyrazolone (B3327878) | Organocatalyst | Domino Michael/Thorpe–Ziegler | Not specified |

| Chiral N,N'-dioxide pyrazole complexes | Zinc(II) | Alkenylation of pyrazole-4,5-dione ketimines | Up to 99% |

| Quinine-derived squaramide with pyrazole | Organocatalyst | Decarboxylative Mannich Reaction | Up to 88% |

This table is illustrative and based on the general class of chiral pyrazole compounds, as direct catalytic applications of this compound are not widely reported.